7-ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
CAS No. |
632363-23-6 |
|---|---|
Molecular Formula |
C9H9N7 |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
7-ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H9N7/c1-2-6-3-4-10-9-7(5-11-16(6)9)8-12-14-15-13-8/h3-5H,2H2,1H3,(H,12,13,14,15) |
InChI Key |
IYKAQIZJHGUAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=NC2=C(C=NN12)C3=NNN=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
Key Observations :
Physicochemical and Energetic Properties
Tetrazole-containing derivatives exhibit unique properties:
Table 3: Property Comparison
Structure-Activity Relationship (SAR) Insights
- Kinase Inhibition: 3-Aryl substitutions (e.g., 3-phenyl) are critical for kinase binding, as seen in Pim-1 inhibitors . The target’s tetrazole group may mimic aryl interactions or introduce novel binding modes.
- Energetic Applications : Tetrazole at position 3 (vs. 6 in ’s compound 1) optimizes hydrogen bonding with oxidizing agents like HClO₄, enhancing stability .
- Antibacterial Activity : Trifluoromethyl groups at position 7 improve antibacterial potency, suggesting ethyl substitution might require additional functional groups for similar effects .
Q & A
Q. What are the common synthetic routes for preparing 7-ethyl-3-(2H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 3-aminopyrazole precursors and 1,3-dicarbonyl equivalents. For example:
- Step 1: React 5-aminopyrazole derivatives (e.g., 5-amino-3-ethylpyrazole) with β-diketones or β-enaminones under reflux in ethanol or pyridine .
- Step 2: Introduce the tetrazolyl group via post-functionalization. For instance, perform a nucleophilic substitution or coupling reaction at position 3 using pre-synthesized tetrazol-5-yl reagents. Yields (62–70%) and purity depend on solvent choice (e.g., ethanol, DMF) and reaction duration (5–6 hours) .
Key Optimization Factors:
- Temperature: Reflux conditions (~80–100°C) enhance cyclization efficiency.
- Catalysts: Use acid/base catalysts (e.g., piperidine) to accelerate enamine formation.
Q. How is the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives typically performed?
Methodological Answer: Structural elucidation relies on multi-technique verification :
- Spectroscopy:
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- X-ray Crystallography: Resolve 3D conformation and intermolecular interactions (e.g., π-π stacking in fused-ring systems) .
Example:
For 7-ethyl derivatives, the ethyl group’s methyl protons appear as a triplet (~1.3 ppm) in 1H NMR, while the pyrimidine ring protons resonate at 6–8 ppm .
Q. What are the key spectroscopic features used to confirm the structure of this compound?
Methodological Answer: Critical spectroscopic markers include:
- 1H NMR:
- Ethyl group: δ 1.3–1.5 ppm (triplet, CH3), δ 2.5–3.0 ppm (quartet, CH2).
- Tetrazolyl NH: δ 10–12 ppm (broad singlet) .
- 13C NMR:
- IR: Strong absorption at ~1600 cm⁻¹ (C=N stretching in tetrazole) .
Data Validation: Cross-check experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
Methodological Answer: Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening: Use Lewis acids (e.g., ZnCl2) to enhance cyclocondensation efficiency .
- Purification: Employ column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization (ethanol/water) to isolate high-purity crystals (>95%) .
Case Study:
Refluxing in pyridine for 6 hours increased yields of analogous compounds from 62% to 70% by suppressing hydrolysis of sensitive intermediates .
Q. What strategies are effective in analyzing and resolving contradictions in spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Conflict Resolution Workflow:
Cross-Technique Validation: Compare NMR, IR, and MS data to confirm functional group assignments .
Crystallographic Validation: Resolve ambiguous proton environments (e.g., overlapping signals) via single-crystal X-ray diffraction .
Literature Benchmarking: Align experimental melting points and spectral shifts with reported values (e.g., 266–268°C for ethyl-substituted analogs) .
Example: Discrepancies in NH proton shifts may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .
Q. How does the presence of the tetrazolyl group influence the chemical reactivity and biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Chemical Reactivity:
- Electron-Withdrawing Effect: The tetrazolyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., coupling with amines) .
- Acid-Base Properties: Tetrazole’s NH moiety (pKa ~4–5) allows pH-dependent solubility tuning .
Biological Activity:
- Enzyme Inhibition: The tetrazolyl group mimics carboxylate moieties, enabling competitive inhibition of metalloenzymes (e.g., angiotensin-converting enzyme) .
- SAR Studies: Derivatives with tetrazolyl groups show enhanced binding affinity compared to phenyl or trifluoromethyl analogs (IC50 improvements by 2–5 fold) .
Q. What methodological approaches are used to evaluate the enzyme inhibitory potential of this compound?
Methodological Answer: Experimental Protocols:
Enzyme Assays:
- Kinetic Analysis: Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases) .
- Docking Simulations: Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes .
Cellular Studies:
- Cell Viability Assays: Test antiproliferative effects on cancer cell lines (e.g., MTT assay) .
- Western Blotting: Quantify downstream protein expression (e.g., phosphorylated kinases) .
Case Study: Pyrazolo[1,5-a]pyrimidines with tetrazolyl groups exhibited IC50 values of 0.5–2 µM against PI3K isoforms, correlating with their electron-deficient aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
